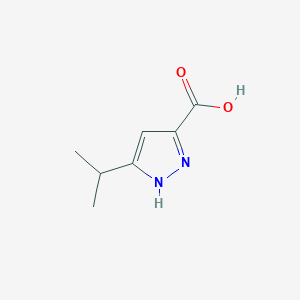

5-isopropyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound 5-isopropyl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-isopropyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isopropyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWXKAHFWLSLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918863 | |

| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92933-47-6 | |

| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-isopropyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 92933-47-6) is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its structural motifs—a pyrazole ring and a carboxylic acid—impart a unique combination of properties that are critical for its application in the design of bioactive molecules. Understanding the fundamental physicochemical characteristics of this compound is paramount for optimizing reaction conditions, predicting biological behavior, and developing robust formulations. This guide provides a comprehensive analysis of its key properties, detailed experimental protocols for their determination, and an overview of its spectroscopic profile.

Introduction and Significance

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The subject of this guide, 5-isopropyl-1H-pyrazole-3-carboxylic acid, serves as a crucial intermediate in the synthesis of more complex molecules. The interplay between the acidic carboxylic acid group, the aromatic and amphiprotic pyrazole core, and the lipophilic isopropyl substituent dictates its behavior in both chemical and biological systems. Key physicochemical parameters such as acidity (pKa), lipophilicity (logP), solubility, and melting point directly influence its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate determination essential for any research and development program.[2]

Core Physicochemical Properties

The molecular structure of 5-isopropyl-1H-pyrazole-3-carboxylic acid is the primary determinant of its chemical personality. The carboxylic acid function is the main acidic center, while the pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom. The isopropyl group enhances the molecule's nonpolar character.

Data Summary

A consolidation of available experimental and predicted data for 5-isopropyl-1H-pyrazole-3-carboxylic acid is presented below. It is critical to note that while experimental values are preferred, high-quality predictive models provide valuable estimations for guiding experimental design.

| Physicochemical Property | Value | Method / Source |

| Molecular Formula | C₇H₁₀N₂O₂ | - |

| Molecular Weight | 154.17 g/mol | - |

| Physical Form | Solid | [3] |

| Melting Point | 153 - 157 °C | Experimental (lit.)[4] |

| Boiling Point | 357.8 ± 30.0 °C | Predicted |

| Acidity Constant (pKa) | ~3.6 - 4.0 | Predicted (for carboxylic acid group on similar structures)[5] |

| LogP (Octanol/Water) | 1.23 | Predicted (for isomer 3-isopropyl-1H-pyrazole-5-carboxylic acid)[6] |

| Aqueous Solubility | Data not available | - |

Experimental Determination of Physicochemical Properties

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust, self-validating methodologies for determining the key physicochemical parameters of 5-isopropyl-1H-pyrazole-3-carboxylic acid.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. It is recorded as a temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A broad melting range typically indicates the presence of impurities. The capillary method is a standard and reliable technique for this determination.

Detailed Protocol:

-

Sample Preparation: Place a small amount of dry, finely powdered 5-isopropyl-1H-pyrazole-3-carboxylic acid on a clean, dry watch glass. Tamp the open end of a glass capillary tube into the powder until a 2-3 mm column of packed sample is obtained at the sealed bottom.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube setup). Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor.

-

Rapid Estimation (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting point. This saves time during the precise measurement.

-

Accurate Determination: Prepare a new sample and heat the apparatus to about 15-20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Validation: Repeat the accurate determination at least twice. The results should be consistent within 1°C for a pure sample.

Causality: A slow heating rate is critical to maintain thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate measurement.[4]

Determination of Acidity Constant (pKa)

Principle: The pKa is the negative logarithm of the acid dissociation constant and represents the pH at which the protonated and deprotonated forms of a molecule are present in equal concentrations. For 5-isopropyl-1H-pyrazole-3-carboxylic acid, the most relevant pKa is that of the carboxylic acid group. Potentiometric titration is a classic and highly accurate method for its determination.

Detailed Protocol:

-

Solution Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. Add a calibrated pH electrode and a magnetic stir bar.

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.01 M or 0.1 M NaOH, ensuring it is carbonate-free.

-

Titration: While stirring the solution, add small, precise aliquots (e.g., 0.05-0.10 mL) of the NaOH titrant. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve, which can be identified from the peak of the first derivative (ΔpH/ΔV).

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point). This is a direct application of the Henderson-Hasselbalch equation, where pH = pKa when [A⁻]/[HA] = 1.

-

Validation: Calibrate the pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) before starting the experiment. Perform the titration in triplicate to ensure reproducibility.

Causality: Potentiometric titration is chosen for its precision. By directly measuring the change in hydrogen ion concentration, it provides a direct thermodynamic value for the dissociation constant under the specified experimental conditions.

Determination of Lipophilicity (logP)

Principle: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or buffer) at equilibrium. LogP, its logarithmic form, is a key measure of lipophilicity. The shake-flask method is the gold standard for its determination.

Detailed Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a concentration where its UV-Vis absorbance can be accurately measured.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol (e.g., 10 mL) with a known volume of the pre-saturated aqueous stock solution (e.g., 10 mL).

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase ([C]aq) using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation:

-

The initial concentration in the aqueous phase is [C]initial.

-

The concentration in the octanol phase is calculated by mass balance: [C]oct = ([C]initial - [C]aq) * (Vaq / Voct).

-

P = [C]oct / [C]aq.

-

logP = log₁₀(P).

-

-

Validation: The initial concentration should be chosen to avoid saturation in either phase. The experiment should be repeated at several different initial concentrations to ensure the logP value is independent of concentration.

Causality: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a highly reliable and standard measure of lipophilicity that is crucial for predicting a drug's ability to cross biological membranes.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and structure of 5-isopropyl-1H-pyrazole-3-carboxylic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals:

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

-

A singlet for the C4-H proton on the pyrazole ring.

-

A septet for the methine proton (-CH) of the isopropyl group.

-

A doublet for the two methyl groups (-CH₃) of the isopropyl group.

-

A broad signal for the N1-H of the pyrazole ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal distinct signals for each carbon environment:

-

A signal for the carbonyl carbon (-COOH) in the range of 160-180 ppm.

-

Signals for the three carbons of the pyrazole ring (C3, C4, C5).

-

Signals for the methine and methyl carbons of the isopropyl group.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information on functional groups:

-

A very broad O-H stretching band from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.

-

A strong C=O stretching band around 1700-1725 cm⁻¹.

-

N-H stretching from the pyrazole ring around 3100-3250 cm⁻¹.[5]

-

C=N and C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For C₇H₁₀N₂O₂, the exact mass is 154.0742 Da. Electron ionization (EI) or electrospray ionization (ESI) would likely show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively.

Conclusion

5-isopropyl-1H-pyrazole-3-carboxylic acid is a compound with defined physicochemical properties that are critical to its application in scientific research. Its melting point of 153-157°C indicates it is a stable solid at room temperature.[4] The presence of a carboxylic acid group with a predicted pKa in the acidic range, combined with a moderately lipophilic character suggested by its predicted logP, creates a balanced profile essential for its role as a synthetic intermediate. The detailed protocols provided herein offer a validated framework for researchers to independently verify these properties and ensure the quality and consistency of their work. A thorough understanding of this data is the foundation for the successful development of novel pharmaceuticals and agrochemicals.

References

-

Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Elsevier. Available at: [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF. Available at: [Link]

- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Patent CN111138289B.

-

PubChem. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

U.S. Environmental Protection Agency. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Substance Details. Available at: [Link]

-

PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ChemSrc. CAS#:890590-91-7 | 3-Isopropyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

-

J-GLOBAL. 3-Isopropyl-1H-pyrazole-5-carboxylic acid ethyl ester. Japan Science and Technology Agency. Available at: [Link]

-

CAS Common Chemistry. 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. American Chemical Society. Available at: [Link]

-

PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Advancing Green Chemistry. PHYSICOCHEMICAL PROPERTIES MODULES. Available at: [Link]

-

ChemRxiv. pKa predictions for arsonic acid derivatives. Preprint. Available at: [Link]

-

CAS Common Chemistry. Diethylpropargylamine. American Chemical Society. Available at: [Link]

Sources

- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 2. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 3. 5-Isopropyl-1H-pyrazole-3-carboxylic acid | 92933-47-6 [sigmaaldrich.com]

- 4. 3-异丙基吡唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. CAS#:890590-91-7 | 3-Isopropyl-1H-pyrazole-5-carboxylic acid | Chemsrc [chemsrc.com]

A Technical Guide to the Structural Elucidation of 5-isopropyl-1H-pyrazole-3-carboxylic acid

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This technical guide provides an in-depth, methodology-driven approach to the structural elucidation of 5-isopropyl-1H-pyrazole-3-carboxylic acid, a representative heterocyclic compound. Pyrazole derivatives are of significant interest due to their diverse pharmacological activities.[1][2] This document moves beyond a simple listing of techniques, focusing instead on the strategic integration of modern analytical methods to build a self-validating structural argument. We will detail the causality behind experimental choices—from initial molecular formula determination by mass spectrometry to the intricate connectivity mapping using 2D NMR spectroscopy. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust framework for definitive structure confirmation.

Introduction: The Imperative for Unambiguous Characterization

Therefore, a rigorous, multi-technique approach to structural elucidation is not merely an academic exercise but a critical component of quality control and regulatory compliance.[4] This guide presents a logical workflow that systematically pieces together the molecular puzzle, using each piece of analytical data to corroborate the others.

The Elucidation Workflow: A Multi-Pronged Strategy

The confirmation of a chemical structure is a process of accumulating and correlating evidence. Our strategy relies on a synergistic workflow where each step provides unique information that, when combined, leaves no room for ambiguity.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Determining the Molecular Formula

Before assembling the structure, we must know its elemental composition. This is achieved primarily through High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

Causality: While low-resolution MS provides the nominal mass, HRMS provides a highly accurate mass measurement (typically to four decimal places). This precision is crucial because it severely restricts the number of possible elemental compositions, often yielding a single, unambiguous molecular formula.

Expected Result for C₇H₁₀N₂O₂:

-

Calculated Exact Mass: 154.0742 g/mol

-

Observed Mass (Hypothetical): 154.0745 g/mol (within a 5 ppm mass accuracy tolerance)

This result strongly supports the molecular formula C₇H₁₀N₂O₂. The fragmentation pattern observed in the mass spectrum can also provide initial structural clues, often showing loss of the carboxylic group (-45 Da) or fragments related to the isopropyl group.[5]

Protocol 1: HRMS Analysis via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Ionization Mode: Run in both positive and negative ion modes. The carboxylic acid will likely show a strong [M-H]⁻ ion in negative mode, while the pyrazole nitrogens may yield an [M+H]⁺ ion in positive mode.

-

Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

-

Data Analysis: Use the instrument software to calculate the molecular formula for the observed accurate mass of the parent ion, setting constraints for C, H, N, and O atoms.

Functional Group Identification: The FTIR Perspective

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] For our target compound, we expect to see characteristic absorptions for the carboxylic acid, the N-H of the pyrazole, and the C-H bonds of the isopropyl group.

Causality: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these frequencies, we can confirm the presence of key functional groups, corroborating the molecular formula and providing foundational pieces for the structural puzzle.[7]

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Rationale |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Strong intermolecular hydrogen bonding of the acid dimer broadens this peak significantly.[7] |

| Carboxylic Acid | C=O stretch | 1700-1725 | Conjugation with the pyrazole ring may slightly lower this frequency. |

| Pyrazole Ring | N-H stretch | 3100-3300 (medium, sharper) | The N-H stretch is typically less broad than the carboxylic acid O-H. |

| Pyrazole Ring | C=N stretch | 1500-1600 | Characteristic of aromatic heterocyclic rings. |

| Isopropyl Group | C-H stretch | 2850-3000 | Aliphatic C-H stretching vibrations. |

The presence of these bands provides strong evidence for the proposed major structural components.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[8] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.[8][9]

¹H NMR: The Proton Environment

Causality: The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and their neighboring protons (splitting/multiplicity).[10]

Expected ¹H NMR Data (in DMSO-d₆):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~12.5-13.5 | broad singlet | 1H | COOH |

| B | ~13.0-14.0 | broad singlet | 1H | N-H |

| C | ~6.5 | singlet | 1H | Pyrazole H-4 |

| D | ~3.1 | septet | 1H | Isopropyl CH |

| E | ~1.2 | doublet | 6H | Isopropyl CH₃ (x2) |

-

Rationale for Assignments:

-

The highly deshielded, broad signals for A and B are characteristic of acidic protons (COOH and N-H).

-

The singlet at ~6.5 ppm (C ) is typical for a proton on an electron-rich pyrazole ring.

-

The septet and doublet pattern for D and E is the classic signature of an isopropyl group, where the CH proton is split by the six equivalent methyl protons, and the methyl protons are split by the single CH proton.

-

¹³C NMR and DEPT-135: The Carbon Skeleton

Causality: ¹³C NMR identifies all unique carbon atoms. A DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[11]

Expected ¹³C NMR Data (in DMSO-d₆):

| Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 1 | ~163 | Absent | COOH |

| 2 | ~155 | Absent | Pyrazole C-5 |

| 3 | ~140 | Absent | Pyrazole C-3 |

| 4 | ~105 | Positive (CH) | Pyrazole C-4 |

| 5 | ~27 | Positive (CH) | Isopropyl CH |

| 6 | ~22 | Positive (CH₃) | Isopropyl CH₃ (x2) |

-

Rationale for Assignments:

-

The carbonyl carbon (1 ) is the most deshielded.

-

Quaternary carbons C-3 and C-5 (2, 3 ) are also significantly deshielded and absent in the DEPT spectrum.

-

The protonated ring carbon C-4 (4 ) appears around 105 ppm.

-

The aliphatic carbons of the isopropyl group (5, 6 ) are shielded and appear upfield.

-

2D NMR: Assembling the Pieces

While 1D NMR provides the fragments, 2D NMR shows how they are connected.

¹H-¹H COSY (Correlation Spectroscopy): Causality: COSY identifies protons that are coupled (typically through 2 or 3 bonds).[8]

-

Expected Correlation: A cross-peak will be observed between the isopropyl CH septet (D , ~3.1 ppm) and the isopropyl CH₃ doublet (E , ~1.2 ppm). This definitively confirms the isopropyl fragment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Causality: HSQC correlates each proton directly to the carbon it is attached to (¹J coupling).[12]

-

Expected Correlations:

-

Pyrazole H-4 (C , ~6.5 ppm) → Pyrazole C-4 (4 , ~105 ppm)

-

Isopropyl CH (D , ~3.1 ppm) → Isopropyl CH (5 , ~27 ppm)

-

Isopropyl CH₃ (E , ~1.2 ppm) → Isopropyl CH₃ (6 , ~22 ppm) This step locks the proton assignments to their corresponding carbons with certainty.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Causality: This is the key experiment for final assembly. HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J). It reveals the connectivity between the identified fragments.[12]

Caption: Key HMBC correlations confirming the molecular structure.

-

Key Expected Correlations to Confirm Regiochemistry:

-

Isopropyl CH (D) → Pyrazole C-5 (2): This ³J correlation is critical. It unambiguously links the isopropyl group to the C-5 position of the pyrazole ring.

-

Isopropyl CH₃ (E) → Pyrazole C-5 (2): A supporting ³J correlation that further solidifies the C5-isopropyl connection.

-

Pyrazole H-4 (C) → Pyrazole C-3 (3) & C-5 (2): These two ²J correlations confirm the position of the single ring proton at C-4, adjacent to both substituted carbons.

-

Pyrazole H-4 (C) → COOH (1): This ³J correlation would definitively place the carboxylic acid at the C-3 position.

-

The combination of these correlations allows for the unequivocal assembly of the 5-isopropyl-1H-pyrazole-3-carboxylic acid structure, ruling out other isomers.

Protocol 2: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for exchanging and observing acidic protons).

-

¹H NMR: Acquire a standard 1D proton spectrum. Ensure proper phasing and baseline correction. Integrate all signals.

-

¹³C & DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

COSY: Acquire a gradient-selected ¹H-¹H COSY experiment.

-

HSQC: Acquire a gradient-selected, phase-sensitive ¹H-¹³C HSQC experiment optimized for ¹JCH ≈ 145 Hz.

-

HMBC: Acquire a gradient-selected ¹H-¹³C HMBC experiment optimized for long-range couplings (²JCH, ³JCH), typically set to 8 Hz.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin).[13] Assign all peaks based on the correlations observed.

The Gold Standard: Single-Crystal X-Ray Crystallography

Conclusion: A Self-Validating System of Evidence

The structural elucidation of 5-isopropyl-1H-pyrazole-3-carboxylic acid, as outlined, is a self-validating process. The molecular formula from HRMS provides the list of parts. FTIR confirms the presence of the expected functional groups. 1D NMR identifies the specific proton and carbon fragments (isopropyl, pyrazole ring, COOH). Finally, 2D NMR, particularly the HMBC experiment, acts as the instruction manual, showing precisely how those fragments connect. Each piece of data logically supports and is validated by the others, leading to a single, confident structural assignment. This rigorous, evidence-based approach is fundamental to ensuring scientific integrity in chemical and pharmaceutical development.

References

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

Sener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. Available at: [Link]

-

ASAP (As Soon As Publishable). ACS Publications - American Chemical Society. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2018). ResearchGate. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). Available at: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020). New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]

-

FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (2021). ResearchGate. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Available at: [Link]

-

Saad, E. F. (2008). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ResearchGate. Available at: [Link]

-

Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. Available at: [Link]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Calgary. Available at: [Link]

-

Mnova Structure Elucidation – Starting guide. (2017). Mestrelab Research. Available at: [Link]

-

Validation of analytical methods and laboratory procedures for chemical measurements. (1998). ResearchGate. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

-

5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Available at: [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Available at: [Link]

-

Introduction to Analytical Method Development and Validation. (2024). Lab Manager. Available at: [Link]

-

Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. (2021). YouTube. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

-

How to Interpret an HSQC-COSY Experiment. (2009). ACD/Labs. Available at: [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. Available at: [Link]

-

Handbook of Analytical Validation. (2002). Routledge. Available at: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2013). RSC Publishing. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. (2023). U.S. Environmental Protection Agency. Available at: [Link]

-

Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. emerypharma.com [emerypharma.com]

- 9. azooptics.com [azooptics.com]

- 10. youtube.com [youtube.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mnova Structure Elucidation Guide - Mestrelab [mestrelab.com]

- 14. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 5-isopropyl-1H-pyrazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative, 5-isopropyl-1H-pyrazole-3-carboxylic acid. By synthesizing data from structurally related compounds and established pharmacological principles, we delineate a rational approach for identifying and validating its molecular targets. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the anti-inflammatory and anticancer potential of this promising small molecule. We provide detailed, field-proven experimental protocols for target validation, including enzymatic assays and cellular target engagement studies, alongside computational methodologies to guide initial exploration.

Introduction: The Pyrazole-3-Carboxylic Acid Scaffold - A Versatile Pharmacophore

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] A key subset of this family, the pyrazole-3-carboxylic acids, are integral to the structure of several marketed drugs and clinical candidates. The carboxylic acid moiety often serves as a crucial interaction point with biological targets, while substitutions on the pyrazole ring modulate potency, selectivity, and pharmacokinetic properties.

5-isopropyl-1H-pyrazole-3-carboxylic acid is a relatively simple derivative, featuring a small, lipophilic isopropyl group at the 5-position. While direct biological data on this specific molecule is sparse, the known structure-activity relationships (SAR) of related pyrazole-3-carboxylic acids allow us to formulate hypotheses regarding its potential therapeutic targets. The isopropyl group, being an electron-donating alkyl group, may influence the electronics of the pyrazole ring and provide key hydrophobic interactions within a target's binding pocket.[3]

This guide will focus on two primary therapeutic areas where pyrazole derivatives have shown considerable promise: inflammation and oncology. We will explore the most probable molecular targets within these domains and provide a comprehensive, step-by-step guide for their experimental validation.

Potential Therapeutic Arenas and Molecular Targets

Based on the extensive literature on pyrazole-3-carboxylic acid derivatives, we can rationally prioritize several potential therapeutic targets for 5-isopropyl-1H-pyrazole-3-carboxylic acid.

Anti-Inflammatory Activity: Targeting the Enzymes of the Arachidonic Acid Cascade

Many pyrazole-containing compounds are known for their anti-inflammatory effects, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

-

Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a desirable therapeutic strategy to minimize gastrointestinal side effects. The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition, with the marketed drug Celecoxib being a prime example. The substituents on the pyrazole ring play a crucial role in determining selectivity and potency.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Pyrazole derivatives have demonstrated anticancer activity through the modulation of a diverse range of molecular targets involved in cell proliferation, survival, and angiogenesis.[4]

-

Receptor Tyrosine Kinases (RTKs): Several pyrazole-containing molecules are potent inhibitors of RTKs, which are often dysregulated in cancer.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, VEGFR-2 is a major target in oncology.[5] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Pyrazole derivatives have been developed as EGFR inhibitors.

-

-

Other Kinases: The kinome is a rich source of targets for pyrazole-based inhibitors.

-

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit components of this pathway.

-

The following table summarizes the potential therapeutic targets for 5-isopropyl-1H-pyrazole-3-carboxylic acid based on the activities of its structural analogs.

| Therapeutic Area | Potential Target | Rationale for Selection |

| Inflammation | Cyclooxygenase-2 (COX-2) | The pyrazole scaffold is a known COX-2 inhibitor pharmacophore.[2] |

| 5-Lipoxygenase (LOX) | LOX is another key enzyme in the inflammatory cascade.[6] | |

| Oncology | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Pyrazole derivatives are known to inhibit angiogenesis by targeting VEGFR-2.[5] |

| Epidermal Growth Factor Receptor (EGFR) | A common target for pyrazole-based anticancer agents.[4] | |

| Cyclin-Dependent Kinases (CDKs) | Pyrazole compounds can induce cell cycle arrest by inhibiting CDKs. | |

| PI3K/Akt Pathway Components | This pro-survival pathway is a known target for pyrazole derivatives. |

A Framework for Target Validation: From Hypothesis to Confirmation

The identification of a potential therapeutic target is the first step in a rigorous validation process. This section provides a logical workflow and detailed protocols for confirming the interaction of 5-isopropyl-1H-pyrazole-3-carboxylic acid with its putative targets.

Caption: A logical workflow for target validation.

In Silico Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is a valuable first step to assess the plausibility of a small molecule interacting with a protein target and to generate hypotheses about the binding mode.

Protocol: Molecular Docking using AutoDock Vina [7][8][9]

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be done using software like AutoDock Tools.[7]

-

-

Preparation of the Ligand:

-

Generate a 3D structure of 5-isopropyl-1H-pyrazole-3-carboxylic acid.

-

Prepare the ligand for docking by assigning rotatable bonds and saving it in the appropriate format (e.g., PDBQT).

-

-

Defining the Binding Site:

-

Define the search space (grid box) for docking, which should encompass the known active site or a putative allosteric site of the target protein.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculations. Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Biochemical Validation: Enzymatic Assays

Enzymatic assays are essential for confirming the direct inhibitory activity of a compound on a purified enzyme.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [10][11][12]

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

-

Prepare a stock solution of 5-isopropyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

-

Assay Setup (96-well plate):

-

Add the COX-2 enzyme solution to all wells except the "no enzyme" control.

-

Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

-

Include an "enzyme control" well with only the enzyme and vehicle.

-

-

Initiation and Detection:

-

Add a fluorometric probe and arachidonic acid (the substrate for COX-2) to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Protocol: VEGFR-2 Kinase Activity Assay (using ADP-Glo™) [13][14][15]

-

Reagent Preparation:

-

Prepare the kinase reaction buffer, ATP solution, and VEGFR-2 substrate solution.

-

Dilute the recombinant human VEGFR-2 kinase to the working concentration.

-

Prepare serial dilutions of 5-isopropyl-1H-pyrazole-3-carboxylic acid and a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.

-

-

Kinase Reaction (384-well plate):

-

Add the diluted test compound, positive control, or vehicle to the wells.

-

Add the VEGFR-2 kinase to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for the specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

-

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[4][17][18]

Protocol: CETSA with Western Blot Detection [18][19][20]

-

Cell Treatment:

-

Culture the appropriate cell line (e.g., a cancer cell line expressing the target protein) to confluency.

-

Treat the cells with 5-isopropyl-1H-pyrazole-3-carboxylic acid or vehicle (DMSO) for a specified time.

-

-

Heat Treatment:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3-8 minutes).[21]

-

Cool the samples to room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction (containing denatured, aggregated proteins) by centrifugation.[19]

-

-

Protein Detection:

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration in each sample.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature.

-

Plot the band intensity versus temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

-

Understanding the Mechanism: Signaling Pathway Analysis

Once target engagement is confirmed, the next crucial step is to elucidate the downstream consequences of this interaction. This involves investigating the impact of 5-isopropyl-1H-pyrazole-3-carboxylic acid on the signaling pathways in which the target protein is involved.

Anti-Inflammatory Signaling: The NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[22][23] Inhibition of upstream activators of this pathway, such as those regulated by COX-2 products, can lead to a reduction in the expression of pro-inflammatory genes.

Caption: The canonical NF-κB signaling pathway.[23]

Anticancer Signaling: The VEGFR-2 Pathway in Angiogenesis

The VEGFR-2 signaling cascade is a primary driver of angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2][24]

Caption: A simplified overview of the VEGFR-2 signaling pathway in angiogenesis.[5]

Conclusion and Future Directions

This technical guide has outlined a rational and systematic approach to exploring the therapeutic potential of 5-isopropyl-1H-pyrazole-3-carboxylic acid. By leveraging the known pharmacology of the pyrazole-3-carboxylic acid scaffold, we have identified high-probability targets in the realms of inflammation and oncology. The provided experimental protocols offer a clear and actionable path for researchers to validate these targets, from initial in silico screening to definitive cellular engagement assays.

The journey from a promising scaffold to a clinically viable drug is long and complex. Future work should focus on a comprehensive evaluation of the most promising validated targets. This includes detailed structure-activity relationship studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to assess efficacy and safety. The framework presented here provides a solid foundation for these future investigations, paving the way for the potential development of novel therapeutics based on the 5-isopropyl-1H-pyrazole-3-carboxylic acid core.

References

-

AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

- Barreiro, G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22.

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

CETSA. (n.d.). Pelago Bioscience. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

- Howes, J.-M., & Harper, M. T. (2024). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.

- Jia, Y., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 245, 114923.

- Mantzanidou, M., et al. (2021).

- Shafiei, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(5), 4591.

- Singh, N., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 462-485.

- Toto, R. D., et al. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Synthesis, 50(16), 3149-3164.

- Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

-

BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]

- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.

-

News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

-

Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.

- Juge, F., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PLoS ONE, 14(11), e0225335.

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

- Zhang, Y., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 672803.

- Al-Haddad, R., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(1), e4910.

-

Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

-

SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. [Link]

- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Howes, J.-M., & Harper, M. T. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 2. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 7. m.youtube.com [m.youtube.com]

- 8. eagonlab.github.io [eagonlab.github.io]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assaygenie.com [assaygenie.com]

- 12. content.abcam.com [content.abcam.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. pelagobio.com [pelagobio.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. scispace.com [scispace.com]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. commerce.bio-rad.com [commerce.bio-rad.com]

5-isopropyl-1H-pyrazole-3-carboxylic acid molecular weight and formula

Physicochemical Identity, Synthetic Process, and Pharmaceutical Utility[1][2]

Executive Summary

5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 92933-47-6) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Distinguished by its amphiphilic nature—combining a polar carboxylic acid tail with a lipophilic isopropyl head—it functions as a versatile fragment for probing hydrophobic pockets within enzyme active sites.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust industrial synthesis protocol, and its application in Fragment-Based Drug Discovery (FBDD).

Part 1: Physicochemical Identity & Data Sheet

The following data aggregates experimentally validated properties and calculated descriptors essential for stoichiometric planning and ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| IUPAC Name | 5-propan-2-yl-1H-pyrazole-3-carboxylic acid | Often referred to as 3-isopropylpyrazole-5-carboxylic acid due to tautomerism. |

| CAS Number | 92933-47-6 | Primary identifier for commercial sourcing. |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | Exact Mass: 154.0742 |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 180–184 °C | Decomposition often observed >200 °C. |

| pKa (Acid) | ~3.8 (Carboxylic acid) | Calculated value; typical for pyrazole-3-carboxylic acids. |

| pKa (Base) | ~14.0 (Pyrazole NH) | Very weak acid; deprotonation requires strong bases (e.g., NaH). |

| LogP | ~1.2 | Moderate lipophilicity due to the isopropyl group. |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water (neutral pH); soluble in aqueous base (pH > 8). |

Structural Dynamics: The Tautomeric Equilibrium

Researchers must account for annular tautomerism in solution. The proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the 3-carboxylic acid and 5-carboxylic acid forms are chemically equivalent in solution unless the nitrogen is substituted (alkylated).

Figure 1: The annular tautomerism of the pyrazole ring renders the C3 and C5 positions equivalent in the unsubstituted parent compound.

Part 2: Synthetic Pathways & Process Chemistry

The most robust route for synthesizing 5-isopropyl-1H-pyrazole-3-carboxylic acid is the Claisen Condensation-Cyclization sequence (modified Knorr Synthesis). This protocol avoids hazardous diazo compounds often cited in older literature.

Reaction Scheme

-

Condensation: 3-Methylbutan-2-one (Methyl isopropyl ketone) + Diethyl oxalate

-

Cyclization: Intermediate + Hydrazine

Pyrazole ester. -

Hydrolysis: Pyrazole ester + NaOH

Final Acid.

Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive steps.

Step 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate (Intermediate)

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with anhydrous ethanol (solvent) and sodium ethoxide (1.1 eq, base). Cool to 0°C under

. -

Addition: Add diethyl oxalate (1.0 eq) followed by slow addition of 3-methylbutan-2-one (1.0 eq). The order is critical to prevent self-condensation of the ketone.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. The solution typically turns yellow/orange.

-

Quench: Acidify carefully with 1M HCl to pH ~4. Extract with ethyl acetate (EtOAc).[2][3]

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The product is a

-keto ester (often exists as an enol).

Step 2: Cyclization to Ethyl 5-isopropylpyrazole-3-carboxylate

-

Setup: Dissolve the crude intermediate from Step 1 in ethanol.

-

Cyclization: Cool to 0°C. Add Hydrazine hydrate (

, 1.1 eq) dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (78°C) for 3 hours.

-

Workup: Evaporate ethanol under reduced pressure. The residue is the ethyl ester of the target pyrazole.[5]

Step 3: Hydrolysis to Final Acid

-

Hydrolysis: Suspend the ester in 2M NaOH (3 eq). Heat to 60°C for 2 hours. The solid ester should dissolve as the salt forms.

-

Isolation: Cool to 0°C. Acidify with concentrated HCl to pH 2. The target acid, 5-isopropyl-1H-pyrazole-3-carboxylic acid , will precipitate as a white solid.

-

Purification: Filter the precipitate. Recrystallize from water/ethanol (9:1) if necessary.[6]

Figure 2: Process flow for the synthesis of 5-isopropyl-1H-pyrazole-3-carboxylic acid via the Knorr method.

Part 3: Analytical Characterization[4]

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (

- 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

- 12.8 ppm (br s, 1H): Pyrazole NH (exchangeable).

- 6.45 ppm (s, 1H): Pyrazole C4-H (aromatic singlet).

-

2.95 ppm (septet,

-

1.22 ppm (d,

2. Mass Spectrometry (LC-MS)

-

Mode: ESI+ (Electrospray Ionization, Positive mode).

-

[M+H]

: Observed m/z = 155.1. -

[M-H]

: Observed m/z = 153.1 (Negative mode).

Part 4: Pharmaceutical Utility & Applications[1][2][3][7][8][9]

1. Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for screening against biological targets.

-

Hydrogen Bonding: The carboxylic acid acts as a donor/acceptor, often anchoring to lysine or arginine residues in active sites. The pyrazole nitrogens interact with hinge regions in kinases.

-

Hydrophobic Filling: The isopropyl group provides a bulky, lipophilic moiety (

) that fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than a methyl group, potentially improving potency and selectivity [1].

2. Building Block for Kinase Inhibitors

The acid functionality allows for easy amide coupling to create larger, drug-like molecules.

-

Example: Coupling with aminopyridines or anilines yields structures analogous to Darolutamide (though Darolutamide uses a hydroxyethyl-pyrazole, the isopropyl variant is a common analog for Structure-Activity Relationship (SAR) studies) [2].

3. Bioisosterism

The 5-isopropyl-pyrazole-3-carboxylic acid moiety is often used as a bioisostere for:

-

Phenyl rings: To improve solubility and reduce metabolic liability.

-

Isoxazoles: To modulate hydrogen bond donor capability (pyrazole NH is a donor; isoxazole O is not).

References

-

Sigma-Aldrich. (2024). Product Specification: 5-Isopropyl-1H-pyrazole-3-carboxylic acid. Link

-

BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759536. PubChem. Link

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (Analogous chemistry reference). Link

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. researchgate.net [researchgate.net]

- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 6. Influence of 5-tridecylpyrazole-3-carboxylic acid, a new hypolipidaemic agent, on cholesteryl ester formation in rabbit intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-isopropyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The novel heterocycle, 5-isopropyl-1H-pyrazole-3-carboxylic acid, presents significant opportunities in medicinal chemistry and drug development. As with any pioneering compound, a thorough understanding of its safety profile and handling requirements is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known and extrapolated safety data for 5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 92933-47-6), drawing from available information and data from structurally analogous compounds.

Compound Identification and Physicochemical Properties

| Identifier | Value | Source |

| Chemical Name | 5-isopropyl-1H-pyrazole-3-carboxylic acid | IUPAC |

| CAS Number | 92933-47-6 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 154.17 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | 153-157 °C | Sigma-Aldrich |

| Storage Temperature | Room temperature, sealed in a dry, dark place | Sigma-Aldrich[1] |

Hazard Identification and Classification

While a comprehensive Safety Data Sheet (SDS) for 5-isopropyl-1H-pyrazole-3-carboxylic acid is not publicly available, information from suppliers and data from analogous pyrazole carboxylic acid derivatives allow for a presumptive hazard classification.

GHS Classification (Presumptive):

Based on information for the target compound and related structures, the following GHS classifications are likely applicable:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

-

Skin Irritation (Category 2) : Causes skin irritation.[2]

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[2]

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Proactive Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical when handling 5-isopropyl-1H-pyrazole-3-carboxylic acid. The following engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most personal line of defense against exposure.

Caption: Emergency response flowchart for exposures and spills.

Toxicological Information: An Extrapolated Profile

As specific toxicological data for 5-isopropyl-1H-pyrazole-3-carboxylic acid is not available, the following information is extrapolated from structurally similar compounds and the isopropyl moiety.

-

Acute Effects: Harmful if swallowed, causing gastrointestinal irritation. [5]Causes skin and serious eye irritation. Inhalation of dust may cause respiratory tract irritation. * Chronic Effects: The chronic effects have not been fully investigated. However, prolonged or repeated exposure should be avoided.

-

Sensitization: May cause an allergic skin reaction upon contact.

Synthesis and Reactivity Considerations

The synthesis of pyrazole carboxylic acids can involve various reagents and reaction conditions. [6]It is imperative to conduct a thorough risk assessment for each specific synthetic route. The pyrazole ring is a stable aromatic system, but the carboxylic acid and isopropyl groups can undergo various reactions. Avoid contact with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions. [5]

References

- ChemScene. (2025, August 23). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid.

- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- ChemicalBook. (2025, June 28). 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet.

- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Fisher Scientific. (2011, May 6). SAFETY DATA SHEET.

- Spectrum Chemical. (2022, March 1). SAFETY DATA SHEET.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carboxylic acid.

- CymitQuimica. (2024, December 19). Safety Data Sheet: Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 13). Isopropanol Toxicity. In StatPearls. Retrieved from [Link]

- MDPI. (2023, September 5).

- PubMed. (2007). A case of mixed intoxication with isopropyl alcohol and propanol-1 after ingestion of a topical antiseptic solution. Clinical Toxicology.

-

AccessMedicine. (n.d.). ISOPROPYL ALCOHOL. In Poisoning & Drug Overdose, 7e. Retrieved from [Link]

- Rutland Fire Clay Company. (2010, November 21).

- ACS Omega. (n.d.).

-

Healthline. (2021, November 2). Isopropyl Alcohol Poisoning: Causes, Symptoms, and Diagnosis. Retrieved from [Link]

-

EPA. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Analytical Strategy for 5-Isopropyl-1H-pyrazole-3-carboxylic Acid

Abstract

This application note details the analytical characterization of 5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 92933-47-6), a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Due to its amphoteric nature and rapid tautomeric equilibrium, this molecule presents unique chromatographic challenges. This guide provides a validated RP-HPLC protocol for purity assessment, a targeted LC-MS/MS method for trace genotoxic impurities (hydrazine), and an NMR workflow for structural confirmation.

Part 1: Physicochemical Context & Analytical Strategy[1]

The Tautomerism Challenge

The analyte exists in a dynamic equilibrium between two tautomers: 5-isopropyl-1H-pyrazole-3-carboxylic acid and 3-isopropyl-1H-pyrazole-5-carboxylic acid . In solution, the proton on the pyrazole nitrogen shifts rapidly, making these indistinguishable by standard HPLC timescales unless specific pH controls are applied.

-

Acidity (pKa): The carboxylic acid moiety has a pKa

3.5–4.0. The pyrazole nitrogen (protonated form) has a pKa -

Solubility: Moderate in water; highly soluble in DMSO and Methanol.

-

Chromatographic Implication: To achieve a sharp, symmetrical peak, the mobile phase pH must be suppressed (pH < 2.5) to ensure the carboxylic acid remains neutral (protonated) and to minimize secondary interactions of the basic nitrogen with residual silanols on the column.

Method Development Decision Tree

The following logic flow dictates the selection of the stationary phase and buffer system based on the molecule's amphoteric properties.

Caption: Analytical method development logic based on pKa values to ensure peak symmetry.

Part 2: HPLC-UV Protocol (Purity & Assay)

This method is the "workhorse" for routine purity analysis (Area %) and assay determination. It utilizes a low pH mobile phase to suppress ionization, ensuring the analyte elutes as a single, sharp peak.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) | Sterically protected bonded phase stable at low pH (pH < 2). |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 ensures COOH is protonated (neutral) for retention. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for elution of hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Improves mass transfer and peak shape. |

| Detection | UV @ 220 nm | Pyrazole ring absorption maximum; avoids TFA cutoff. |

| Injection Vol | 5–10 µL | Prevent column overload. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | Stop |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

-

Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for injection.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

System Suitability Criteria (Self-Validation)

-

Tailing Factor (T): NMT 1.5 (Critical for amphoteric compounds).

-

Theoretical Plates (N): > 5000.

-

Precision (RSD): < 2.0% for 5 replicate injections.

Part 3: LC-MS/MS Method for Trace Impurities

Synthetic routes for this molecule often involve the condensation of a diketo-ester with Hydrazine . Hydrazine is a known Genotoxic Impurity (GTI) and must be controlled at ppm levels. Standard C18 HPLC cannot retain hydrazine.

Strategy: HILIC-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain polar hydrazines.

Protocol

-

Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Isocratic Mode: 15% A / 85% B.

-

Detection: Triple Quadrupole MS (ESI Positive).

-

Target MRM for Hydrazine: 33.0

17.0 m/z. -

Target MRM for Analyte: 155.1

137.1 m/z (Loss of H2O/OH).

-

Part 4: Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method to confirm the isopropyl substitution pattern and the integrity of the carboxylic acid.

1H-NMR Protocol

-

Solvent: DMSO-d6 (Chosen to prevent exchange of the acidic proton and ensure solubility).

-

Frequency: 400 MHz or higher.

-

Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

Expected Spectral Data

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 12.5 – 13.5 | Broad Singlet | 2H | COOH and NH (often exchange broadened) |

| 6.60 | Singlet | 1H | Pyrazole CH (C-4 position) |

| 2.95 | Septet ( | 1H | Isopropyl CH |

| 1.22 | Doublet ( | 6H | Isopropyl CH |

Interpretation Note: The observation of a single set of signals in DMSO at room temperature indicates rapid tautomeric exchange. If the spectrum appears complicated, heating the probe to 340K usually coalesces the tautomers into sharp, averaged signals.

Part 5: Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of the sample from synthesis to release, highlighting the critical decision points.

Caption: Integrated analytical workflow for lot release of 5-isopropyl-1H-pyrazole-3-carboxylic acid.

Part 6: References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12864696, 5-Isopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

European Pharmacopoeia. (2023). General Chapter 2.2.46 Chromatographic Separation Techniques. (General guidance on HPLC system suitability).

-

Foces-Foces, C., et al. (1999). Tautomerism in Pyrazoles: Structural and Thermodynamic Aspects. Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on pyrazole tautomerism).

-